N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide
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Overview
Description
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is a complex organic compound with significant interest in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: Formation of Pyrazolo[3,4-d]pyrimidin Core
Reagents and Conditions: The synthesis starts with the condensation of 3-chlorophenyl hydrazine and ethyl acetoacetate under acidic conditions.
Reaction: Cyclization of the intermediate to form the pyrazolo[3,4-d]pyrimidin core.
Second Step: Alkylation and Subsequent Condensation
Reagents and Conditions: Alkylation with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of a strong base like potassium tert-butoxide.
Reaction: Formation of the intermediate product with the addition of the 3-methoxybenzoyl chloride under basic conditions for the final amide formation.
Industrial Production Methods
Industrial synthesis involves large-scale batch reactions, ensuring high purity and yield. Optimizing reaction conditions, such as temperature control, reaction time, and the use of catalysts, is crucial. Continuous flow chemistry can also be employed for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation reactions typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Can be reduced using lithium aluminum hydride or other reducing agents to yield corresponding amines or alcohols.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are feasible due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of corresponding amines and alcohols.
Substitution: Generation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Inhibitor for specific enzymes in biochemical pathways.
Protein Binding Studies: Useful in studying protein-ligand interactions.
Medicine
Drug Development: Potential lead compound in the development of new pharmaceuticals.
Anticancer Research: Investigated for its potential anticancer properties.
Industry
Material Science: Component in the development of new materials with unique properties.
Mechanism of Action
The compound's mechanism of action primarily revolves around its ability to interact with specific molecular targets, such as enzymes or receptors. It binds to the active site or allosteric sites, leading to inhibition or modulation of the target's activity. The pathways involved depend on the specific biological context, but often involve signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-{1-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide
Highlighting Uniqueness
Structural Differences: The presence of a methoxybenzamide group in N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide distinguishes it from its analogs.
Functional Properties: Unique reactivity and biological activity due to the specific arrangement of functional groups.
Conclusion
This compound is a fascinating compound with diverse applications in various scientific fields
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O2/c1-14-9-20(28-23(32)15-5-3-8-18(10-15)33-2)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-7-4-6-16(24)11-17/h3-13H,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBVTKPTUQVDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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